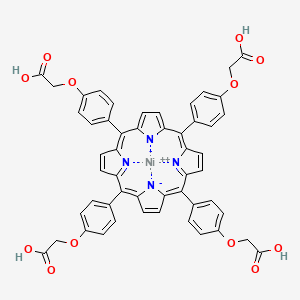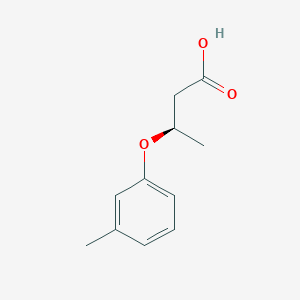
(R)-3-(M-Tolyloxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(M-Tolyloxy)butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a ®-configuration and a m-tolyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(M-Tolyloxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-hydroxybutanoic acid and m-tolyl alcohol.
Esterification: The first step involves the esterification of ®-3-hydroxybutanoic acid with m-tolyl alcohol in the presence of an acid catalyst like sulfuric acid to form ®-3-(M-Tolyloxy)butanoate.
Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield ®-3-(M-Tolyloxy)butanoic acid.
Industrial Production Methods
Industrial production methods for ®-3-(M-Tolyloxy)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
®-3-(M-Tolyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The m-tolyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include m-tolyl ketone or m-tolyl carboxylic acid.
Reduction: The major product is ®-3-(M-Tolyloxy)butanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
Chemistry
In organic synthesis, ®-3-(M-Tolyloxy)butanoic acid serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases, due to its ester linkage.
Medicine
®-3-(M-Tolyloxy)butanoic acid and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical agents.
Industry
In materials science, the compound can be used in the development of polymers and other advanced materials with specific properties.
作用機序
The mechanism by which ®-3-(M-Tolyloxy)butanoic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing hydrolysis or other transformations catalyzed by enzymes. The molecular targets and pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in synthetic chemistry.
類似化合物との比較
Similar Compounds
(S)-3-(M-Tolyloxy)butanoic acid: The enantiomer of the compound, differing in its stereochemistry.
3-(M-Tolyloxy)propanoic acid: A similar compound with a shorter carbon chain.
3-(P-Tolyloxy)butanoic acid: A positional isomer with the tolyloxy group in the para position.
Uniqueness
®-3-(M-Tolyloxy)butanoic acid is unique due to its specific ®-configuration, which can impart distinct stereochemical properties important for chiral synthesis. Its m-tolyloxy substituent also provides unique reactivity compared to other positional isomers.
This detailed overview of ®-3-(M-Tolyloxy)butanoic acid covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific and industrial contexts
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
(3R)-3-(3-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChIキー |
ZCZHUKQNARWISL-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=CC=C1)O[C@H](C)CC(=O)O |
正規SMILES |
CC1=CC(=CC=C1)OC(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)
![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
![2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13092550.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)

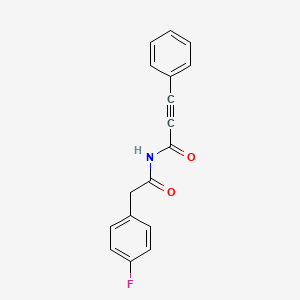
![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)
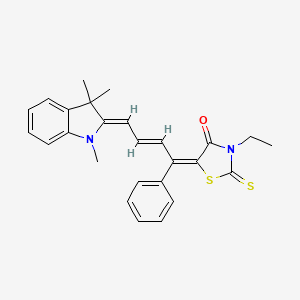
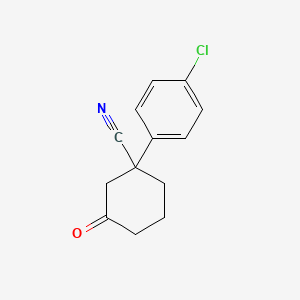
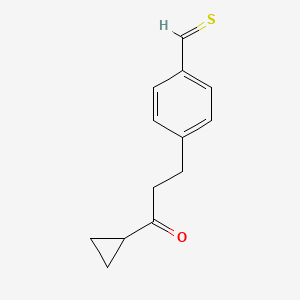
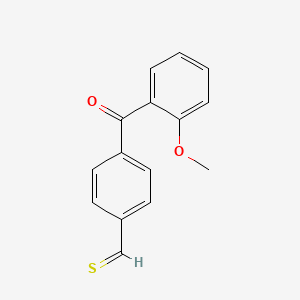
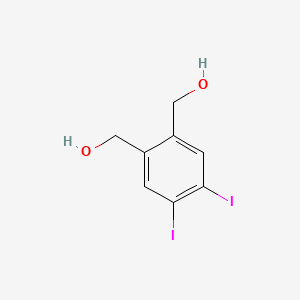
![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)
